(2E)-2-cyano-3-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}prop-2-enamide
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Overview
Description
3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, cyano, methoxy, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using specific catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state compounds, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share some structural similarities and are known for their biological activities.
Oxadiazole Derivatives: Similar in structure and often used in medicinal chemistry for their diverse biological activities.
Spiro-1,3,4-thiadiazolines: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Uniqueness
What sets 3-({4-[(1E)-2-CARBAMOYL-2-CYANOETH-1-EN-1-YL]-2-METHOXYPHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE apart is its unique combination of functional groups, which can lead to a wide range of chemical reactivity and potential applications. Its specific structure allows for interactions with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H14N4O5 |
---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C15H14N4O5/c1-9-12(19(21)24-18-9)8-23-13-4-3-10(6-14(13)22-2)5-11(7-16)15(17)20/h3-6H,8H2,1-2H3,(H2,17,20)/b11-5+ |
InChI Key |
BULDUQJRTJUHPQ-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=NO[N+](=C1COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)N)OC)[O-] |
Canonical SMILES |
CC1=NO[N+](=C1COC2=C(C=C(C=C2)C=C(C#N)C(=O)N)OC)[O-] |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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